molecular formula C8H9ClN2O B1467072 2-Chloro-4-(cyclopropylmethoxy)pyrimidine CAS No. 1249453-31-3

2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Cat. No.: B1467072
CAS No.: 1249453-31-3
M. Wt: 184.62 g/mol
InChI Key: FCBUPMUOLFQEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a synthetic compound belonging to the pyrimidine class, notable for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chlorine atom and a cyclopropylmethoxy group attached to the pyrimidine ring. This structural configuration is believed to influence its biological activity significantly.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. The inhibition of PDE enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various physiological processes.

1. Phosphodiesterase Inhibition

Research indicates that this compound exhibits potent inhibitory activity against PDE10A. This inhibition is associated with various neuropharmacological effects, including potential applications in treating neuropsychiatric disorders such as schizophrenia and depression.

2. Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Study on PDE10A Inhibition

In a study assessing the pharmacological profile of several pyrimidine derivatives, this compound was identified as a significant inhibitor of PDE10A with an IC50 value in the low nanomolar range. The study highlighted its potential for further development as a therapeutic agent for disorders linked to dysregulated cAMP signaling .

Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its utility in managing inflammatory conditions .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other known PDE inhibitors.

Compound NameIC50 (nM)SelectivityTherapeutic Area
This compoundLowHighNeuropsychiatric disorders
Rolipram~410ModerateDepression
Cilomilast~1000LowCOPD

Properties

IUPAC Name

2-chloro-4-(cyclopropylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBUPMUOLFQEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.